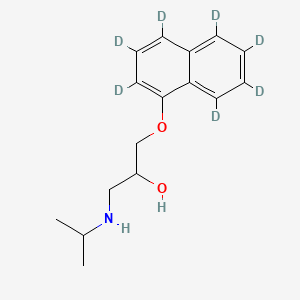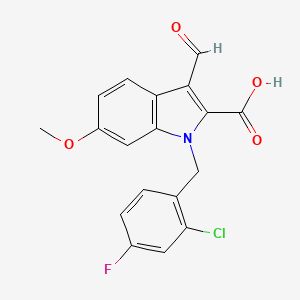
1-(2-クロロ-4-フルオロベンジル)-3-ホルミル-6-メトキシ-1H-インドール-2-カルボン酸
概要
説明
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or unique aspects of the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, often based on techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .科学的研究の応用
神経保護薬の開発
この化合物は、神経保護薬としての可能性について研究されています。ゼブラフィッシュモデルでは、関連する化合物である4-(2-クロロ-4-フルオロベンジル)-3-(2-チエニル)-1,2,4-オキサジアゾール-5(4H)-オンが、てんかん発作の予防に有望な結果を示しました 。この化合物は、神経伝達物質や神経ステロイドのレベルを調節する能力があるため、てんかんなどの神経疾患の治療法を開発する上で役立つ可能性があります。
抗てんかん薬の研究
神経保護作用を強調した同じ研究では、この化合物が抗てんかん薬としても有望であることが示唆されました 。様々な神経化学物質を調節することで、より効果的な抗てんかん薬の開発の基礎となる可能性があります。
酸化ストレスの研究
ゼブラフィッシュモデルでは、この化合物が二相性の神経保護効果を示し、酸化ストレスへの影響が注目されました 。これは、酸化ストレス関連の神経変性疾患の研究や、関連する治療戦略の開発に役立つことを示唆しています。
神経伝達物質の調節
研究では、この化合物の誘導体が、セロトニンやプロゲステロンなどの重要な神経伝達物質や神経ステロイドのレベルに影響を与える可能性があることが示されています 。これは、気分障害、ホルモンバランスの乱れ、およびその治療に関する研究の道を切り開きます。
代謝経路の研究
この化合物が脳の代謝変化に及ぼす影響は、代謝経路とその神経疾患との関連を研究する上で役立つことを示唆しています .
化学合成と創薬
この化合物は、複雑な構造を持つため、特に医薬品化学の分野において、化学合成や創薬の貴重な参照として役立ちます .
分析化学への応用
この化合物の独特な特性は、分析化学において、新しいアッセイや化学分析方法の開発に利用される可能性があります .
材料科学の研究
この化合物は直接関係していませんが、類似の化合物の誘導体は材料科学に適用されており、特に特定の化学的性質を持つ新素材の開発に役立ちます .
作用機序
The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is not fully understood. However, it is believed that 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation, pain, and fever. By inhibiting COX-2, 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may be able to reduce the production of prostaglandins, which could lead to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid are not fully understood. However, it is believed that 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may have an anti-inflammatory effect due to its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). In addition, 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may also have an effect on gene expression, as it has been used in gene expression studies. Finally, 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may also have an effect on biochemical pathways, as it has been used in biochemistry studies.
実験室実験の利点と制限
The advantages of using 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid in lab experiments include its availability, its low cost, and its ability to be used in a variety of research applications. The limitations of using 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid in lab experiments include its relatively short shelf life and its potential toxicity.
将来の方向性
The future directions for 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid research include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. In addition, further studies into the synthesis method of 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may allow for the development of more efficient and cost-effective synthesis methods. Finally, further studies into the advantages and limitations of using 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid in lab experiments may allow for the development of better methods of using 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid in research.
Safety and Hazards
特性
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO4/c1-25-12-4-5-13-14(9-22)17(18(23)24)21(16(13)7-12)8-10-2-3-11(20)6-15(10)19/h2-7,9H,8H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXUGIHOMALGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2CC3=C(C=C(C=C3)F)Cl)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 3-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1453124.png)
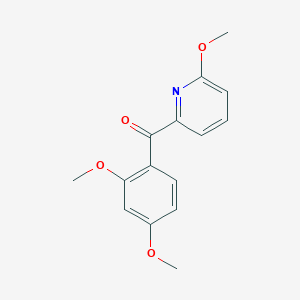
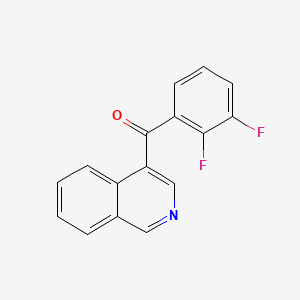



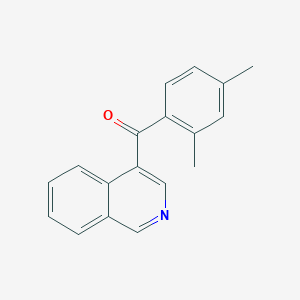
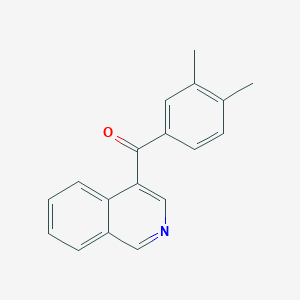
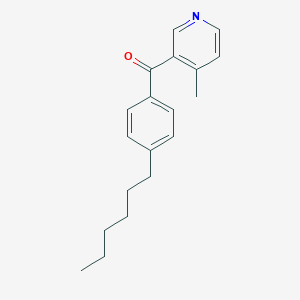
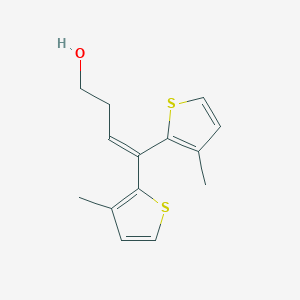
![4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B1453141.png)


